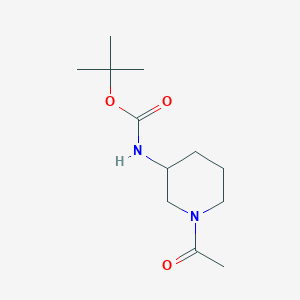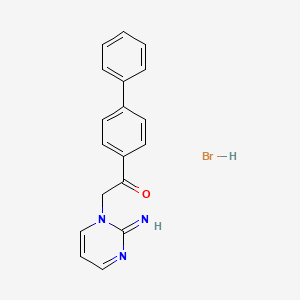![molecular formula C18H24N4O2 B6103530 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6103530.png)
5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone selectively binds to and blocks the mGluR5 receptor, which is a member of the G protein-coupled receptor family. This receptor is involved in various cellular processes such as synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, this compound reduces the activity of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and a reduction in the release of other neurotransmitters such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior in animal models. This compound has also been shown to have anticonvulsant and analgesic effects. In addition, this compound has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter involved in reward and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to specifically target this receptor and study its role in various neurological disorders. However, one of the limitations of using this compound is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve the desired pharmacological effects at lower doses.
Zukünftige Richtungen
There are several future directions for the study of 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone. One direction is to investigate its potential therapeutic applications in other neurological disorders such as schizophrenia, depression, and autism spectrum disorders. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Finally, the development of imaging techniques that can visualize the mGluR5 receptor in vivo would allow for a better understanding of its role in various neurological disorders.
Synthesemethoden
The synthesis of 5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone involves a series of chemical reactions. It starts with the reaction of 4-methoxybenzaldehyde with 1,2-dibromoethane to form 4-(4-methoxyphenyl)-1,2-dibromoethane. This compound is then reacted with piperazine to form 4-(4-methoxyphenyl)-1-piperazinyl)-1,2-dibromoethane. The final step involves the reaction of the previous compound with 6-methyl-2,4(3H)-pyrimidinedione and potassium carbonate to form this compound.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, Fragile X syndrome, addiction, and anxiety disorders. It has been shown to improve cognitive function, reduce anxiety, and decrease drug-seeking behavior in animal models. This compound has also been studied for its potential use in treating chronic pain and epilepsy.
Eigenschaften
IUPAC Name |
5-ethyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-4-16-13(2)19-18(20-17(16)23)22-11-9-21(10-12-22)14-5-7-15(24-3)8-6-14/h5-8H,4,9-12H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPCHVDKCYLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200199 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B6103457.png)
![5-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6103466.png)
![1-sec-butyl-5-(difluoromethyl)-7-(4-fluorophenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6103473.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B6103485.png)
![{2-bromo-6-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B6103489.png)
![1-tert-butyl-4-(4-isopropylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103496.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![[1-(4-methoxy-3-methylbenzoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6103505.png)
![3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione](/img/structure/B6103515.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)

![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)
![N-[4-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6103553.png)